Diethyl 2-(2-naphthylmethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-naphthylmethyl)malonate is an organic compound with the molecular formula C18H20O4. It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 2-naphthylmethyl group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-naphthylmethyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-naphthylmethyl)malonate undergoes several types of chemical reactions:
Alkylation: As mentioned, it can be synthesized through alkylation reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, tetrahydrofuran (THF).
Heating: Hydrolysis and decarboxylation reactions typically require heating under reflux conditions.
Major Products
Hydrolysis: Produces diethyl malonate and 2-naphthylmethyl alcohol.
Decarboxylation: Produces substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-(2-naphthylmethyl)malonate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(2-naphthylmethyl)malonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, used in similar alkylation reactions.
Diethyl 2-(benzyloxy)malonate: Another derivative with a benzyloxy group instead of a naphthylmethyl group.
Diethyl 2-(2-methoxyphenoxy)malonate: A derivative with a methoxyphenoxy group.
Uniqueness
Diethyl 2-(2-naphthylmethyl)malonate is unique due to the presence of the 2-naphthylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity is required .
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
diethyl 2-(naphthalen-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C18H20O4/c1-3-21-17(19)16(18(20)22-4-2)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,3-4,12H2,1-2H3 |
InChI Key |
ZFKCQMHNVLZQTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.